molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No.: B1323146
CAS No.: 189333-18-4
M. Wt: 299.4 g/mol
InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.37 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate typically involves the reaction of a suitable spirocyclic precursor with benzyl chloroformate under basic conditions. One common method involves dissolving the precursor in an organic solvent such as ethanol, followed by the addition of benzyl chloroformate and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is unique due to the presence of both a benzyl group and a double bond in the spirocyclic ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUPVALIYWMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634060
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-18-4
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl 4-formylpiperidine-1-carboxylate (5.17 g, 20.907 mmol) and p-Toluenesulfonic acid monohydrate (0.398 g, 2.091 mmol) were stirred in Benzene (30.0 ml, 334.136 mmol) at 70° C. But-3-en-2-one (3.76 ml, 41.813 mmol) was added and the reaction mixture was refluxed o/n while removing water with dean-stark trap. After cooling the reaction mixture to rt, sat. NaHCO3 soln. was added and the organic layer was dried over Na2SO4 and evaporated. The resulting oil was purified by Biotage (SiO2, 250 g, EtOAc/Hep 10% to 50%) to afford the title compound (3.58 g, 11.96 mmol, 57.2% yield).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Yield
57.2%

Synthesis routes and methods II

Procedure details

Methyl vinyl ketone (1.64 ml), ethanol (5 ml) and water (5 ml) were added to benzyl 4-formylpiperidine-1-carboxylate (5 g). The mixture was then added to a boiling solution of potassium hydroxide (0.22 g) in ethanol (10 ml), and the resulting reaction mixture was refluxed for 1 h (TLC monitoring). When the reaction was complete, the mixture was added to water (25 ml) and extracted with ethyl acetate (2×50 ml). The combined organic phases were dried (Na2SO4) and concentrated under vacuum. The crude product so obtained was purified by column chromatography (silical gel, 25% ethyl acetate/hexane). Yield: 2.8 g (46%)
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of EXAMPLE 265A (15.88 g) in ethanol (300 mL) was added but-3-enone (3.89 g). The mixture was stirred at reflux overnight. Then acetic acid (30 mL) was added to the mixture which was stirred at reflux again overnight. The mixture was then concentrated under vacuum and the residue was diluted with ethyl acetate (400 mL) and washed with water and brine and dried over Na2SO4. After filtration and evaporation of the solvent, column purification gave the title compound.
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 0.98 g (3.96 mmol) benzyl 4-formylpiperidine-1-carboxylate (prepared by the method from Eur. J. Med. Chem. 1991, 26, 625) and 0.28 g (4.0 mmol) 3-buten-2-one in a mixture of 1 ml methanol and 1 ml water was added dropwise to a boiling solution of 0.015 g (0.27 mmol) potassium hydroxide in 1 ml methanol. After 1 hour heating with reflux the cooled mixture was poured into 50 ml water, and it was extracted with tert.-butylmethylether. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The title compound was obtained from the remaining oil by HPLC on silica gel with hexane/acetone 4:1.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 2
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 3
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 4
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 5
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 6
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

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